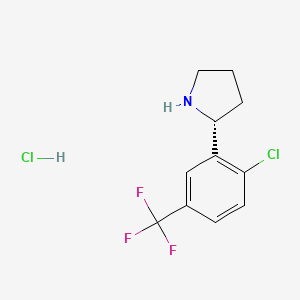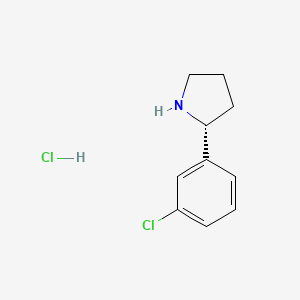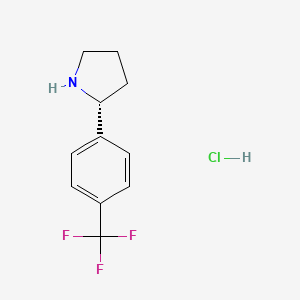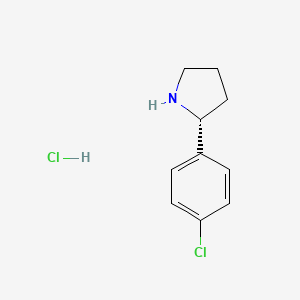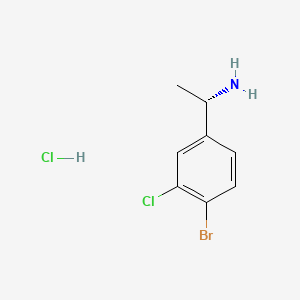
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride” is a compound that contains a bromine and a chlorine atom on the phenyl ring and an ethanamine group. It’s a derivative of “(4-Bromo-3-chlorophenyl)methanamine hydrochloride”, which has a molecular formula of C7H8BrCl2N .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-chlorophenyl)methanamine hydrochloride”, a related compound, consists of a phenyl ring with a bromine atom and a chlorine atom attached, along with a methanamine group . The exact structure of “(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride” would depend on the position of the ethanamine group on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity
Chlorophenols and Their Effects : Chlorophenols, including compounds similar to the one , have been extensively studied for their environmental impact. They exhibit moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence and bioaccumulation potential depending on environmental conditions. Notably, their strong organoleptic effect is a significant concern (Krijgsheld & Gen, 1986).
DDT and Its Metabolites : The toxicity and environmental persistence of DDT, a chlorinated compound, and its metabolites have been widely documented. These compounds act as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. Additionally, their bioaccumulation through food chains highlights the concern over persistent organic pollutants (Burgos-Aceves et al., 2021).
Bioremediation and Degradation
Bioremediation of DDT-Contaminated Soils : Research has shown the potential for biodegradation of DDT in soils, offering cost-effective and substantial reduction in soil concentrations. This process involves various bacterial and fungal species that can transform DDT, highlighting the importance of microbial activity in mitigating the impact of such pollutants (Foght et al., 2001).
Degradation by Zero Valent Iron : The use of zero valent iron and bimetallic systems has been explored for the efficient dechlorination of chlorophenols. These methods offer promising alternatives for overcoming the limitations posed by surface passivation over time, indicating the potential for remediation of environments contaminated with similar compounds (Gunawardana et al., 2011).
Eigenschaften
IUPAC Name |
(1S)-1-(4-bromo-3-chlorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIWHZVZBBUSRA-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Br)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromo-3-chlorophenyl)ethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

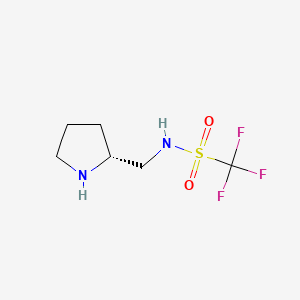
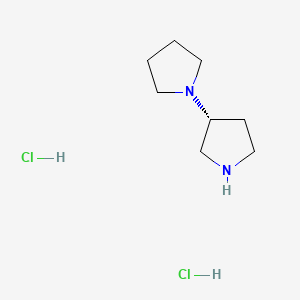

![(R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/no-structure.png)
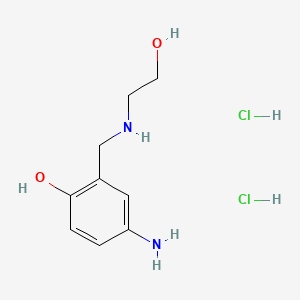
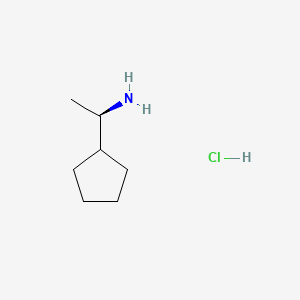
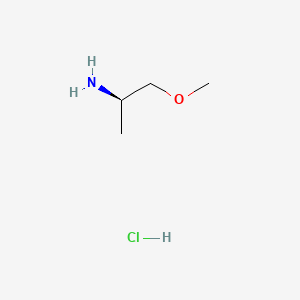

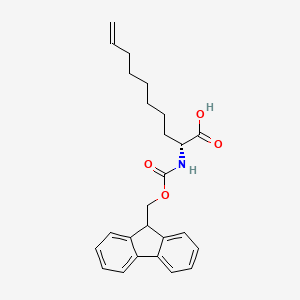
![(R)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B591876.png)
